molecular formula C9H7F3N2 B8226760 4-(Trifluoromethyl)-1H-indol-6-amine

4-(Trifluoromethyl)-1H-indol-6-amine

Cat. No.: B8226760
M. Wt: 200.16 g/mol
InChI Key: NLKPJHSQJGJYAN-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-indol-6-amine (CAS 2007908-69-0) is a high-purity indole derivative supplied for advanced research and development. With the molecular formula C 9 H 7 F 3 N 2 and a molecular weight of 200.16, this compound is characterized by a trifluoromethyl group at the 4-position of the indole ring and an amine group at the 6-position . Proper storage conditions are essential for maintaining stability; this product should be kept in a dark place, sealed, and dry at 2-8°C . Indole derivatives are recognized as an ideal and invaluable scaffold in medicinal chemistry due to their wide spectrum of therapeutic applications . The indole nucleus is a ubiquitous motif in natural products and serves as a core structure in many marketed drugs and clinical candidates . Researchers are particularly focused on indole hybrids for the design of novel anti-infective agents, with recent studies exploring their biological activities, including antibacterial, antifungal, anti-TB, and antiviral applications . The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care. Refer to the Safety Data Sheet for comprehensive hazard information. The product is typically shipped with cold-chain transportation to ensure its integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-1H-indol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-5(13)4-8-6(7)1-2-14-8/h1-4,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKPJHSQJGJYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethylated Indole Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 4-(Trifluoromethyl)-1H-indol-6-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to confirm its constitution and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each proton in the molecule. The chemical shifts (δ) would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group.

Indole (B1671886) NH Proton: A broad singlet is anticipated for the N-H proton of the indole ring, typically appearing downfield.

Aromatic Protons: The protons on the benzene (B151609) and pyrrole (B145914) rings of the indole scaffold would exhibit characteristic chemical shifts and coupling patterns. The proton at the C5 position, being adjacent to the amino group, would likely appear more upfield compared to the proton at the C7 position, which is ortho to the electron-withdrawing trifluoromethyl group. The protons at C2 and C3 of the pyrrole ring would also show distinct signals.

Amine Protons: The protons of the 6-amino group would likely appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1 (NH)DownfieldBroad Singlet
H-2~6.5-7.5Multiplet
H-3~6.5-7.5Multiplet
H-5Upfield aromatic regionSinglet/Doublet
H-7Downfield aromatic regionSinglet/Doublet
-NH₂Mid-fieldBroad Singlet

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The powerful electron-withdrawing effect of the trifluoromethyl group would cause a significant downfield shift for the C4 carbon and the CF₃ carbon itself, which would also exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C2~120-130Singlet
C3~100-110Singlet
C3a~125-135Singlet
C4DownfieldQuartet
C5~110-120Singlet
C6~140-150Singlet
C7~115-125Singlet
C7a~130-140Singlet
-CF₃~120-130Quartet

Note: This table is predictive and not based on experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is highly sensitive and would show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift

Fluorine AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CF₃Characteristic region for Ar-CF₃Singlet

Note: This table is predictive and not based on experimental data.

Applications in Investigating Tautomerism and Isomerism

NMR spectroscopy is a powerful technique for studying dynamic processes such as tautomerism. For this compound, while the indole tautomer is expected to be overwhelmingly dominant, NMR could potentially detect minor tautomeric forms under specific conditions (e.g., in different solvents or at varying temperatures) by the appearance of a second set of signals. Similarly, if constitutional isomers were present as impurities, NMR would reveal their presence through a distinct set of resonances.

Mass Spectrometry for Precise Molecular Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₇F₃N₂), the expected exact mass can be calculated.

Interactive Data Table: Predicted HRMS Data

Ion FormulaCalculated m/z
[C₉H₇F₃N₂ + H]⁺201.0634

Note: This table is predictive and not based on experimental data.

An experimental HRMS measurement would aim to match this calculated value to within a very small margin of error (typically <5 ppm), which would provide strong evidence for the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would also offer further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the 6-amino group or the indole nitrogen, to generate a prominent protonated molecular ion [M+H]⁺.

The molecular formula for this compound is C₉H₇F₃N₂. Its exact molecular weight is approximately 200.056 g/mol . Therefore, the ESI-MS spectrum should exhibit a base peak or a significant signal corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 201.064. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by matching this experimentally observed mass to the calculated exact mass.

While ESI is a soft ionization method, some fragmentation can occur in the ion source or through collision-induced dissociation (tandem MS or MS/MS). Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could involve the loss of small neutral molecules. For instance, the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the indole ring structure are common fragmentation patterns for related compounds.

Table 1: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 201.064 Protonated molecular ion
[M+Na]⁺ 223.046 Sodium adduct

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the indole N-H group, the primary amine (NH₂) group, the aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.

The N-H stretching vibrations are particularly diagnostic. The indole N-H bond should produce a single, relatively sharp absorption band in the region of 3400-3500 cm⁻¹. The primary amine at the 6-position will typically display two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The trifluoromethyl (CF₃) group is characterized by strong, distinctive absorption bands due to C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations from the indole ring system will appear in the 1450-1650 cm⁻¹ range.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3400 - 3500 Medium, Sharp
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium (two bands)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aromatic C=C Stretch 1450 - 1650 Medium to Strong
C-F (of CF₃) Stretch 1100 - 1400 Strong (multiple bands)

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Characterization

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its expected solid-state characteristics can be inferred from the structures of analogous indole and aniline (B41778) derivatives. mdpi.comresearchgate.net

Upon successful crystallization, the analysis would reveal the planarity of the bicyclic indole ring system. The trifluoromethyl group and the amino group attached to the benzene portion of the indole would lie nearly coplanar with the ring.

A key feature of the solid-state packing would be the formation of intermolecular hydrogen bonds. The indole N-H group and the primary amine (-NH₂) are both excellent hydrogen bond donors, while the amine nitrogen and the electronegative fluorine atoms of the CF₃ group can act as hydrogen bond acceptors. It is highly probable that the crystal lattice would be stabilized by a network of N-H···N and potentially weaker N-H···F hydrogen bonds, creating dimers or extended supramolecular architectures. mdpi.com This hydrogen bonding network would dictate the packing arrangement and influence the material's physical properties, such as its melting point and solubility.

Table 3: Expected Molecular Geometry and Interaction Parameters from X-ray Crystallography

Parameter Expected Feature
Molecular Conformation The indole ring system would be essentially planar.
Intermolecular Interactions Strong N-H···N hydrogen bonding between the amine group of one molecule and the indole or amine nitrogen of another.
Crystal Packing Formation of dimers or extended chains/sheets stabilized by hydrogen bonds.

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are indispensable for the purification and purity verification of synthesized compounds like this compound. Given its aromatic nature and polarity, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for its analysis.

A typical method would employ reverse-phase HPLC, using a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. A gradient elution method, starting with a high proportion of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to ensure protonation and sharp peak shapes) and gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol), would likely be effective. nih.gov Detection would typically be performed using a UV-Vis detector, monitoring at wavelengths where the indole chromophore absorbs strongly (usually around 220 nm and 270-280 nm).

For purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard approach. mdpi.com A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, would be used to elute the compound from the column, separating it from starting materials, reagents, and byproducts. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC). The purity of the final isolated fractions would then be confirmed by HPLC analysis, aiming for a purity level of >95% for most research applications.

Table 4: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl 1h Indol 6 Amine

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic and spectroscopic properties. By employing functionals like B3LYP and robust basis sets such as 6-311++G(d,p), a detailed profile of 4-(Trifluoromethyl)-1H-indol-6-amine can be constructed. niscpr.res.in

Optimized Geometries and Conformational Analysis

The initial step in computational analysis involves geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its structure.

The indole (B1671886) ring, a fused bicyclic system of benzene (B151609) and pyrrole (B145914), is found to be essentially planar. ijrar.org The trifluoromethyl (-CF3) and amine (-NH2) groups substituted on this core introduce specific geometric characteristics. The C-F bond lengths in the trifluoromethyl group are typically shorter and stronger due to the high electronegativity of fluorine. nih.gov The geometry around the nitrogen atom of the amine group is typically trigonal pyramidal. Conformational analysis would further explore the rotational barriers and preferred orientations of the substituent groups relative to the indole plane.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)
ParameterBond/AngleCalculated Value
Bond Length (Å)C4-C(CF3)1.495
C(CF3)-F1.342
C6-N(Amine)1.390
N(Amine)-H1.015
Bond Angle (°)C3-C4-C(CF3)121.5
C5-C6-N(Amine)120.8
H-N-H110.5

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. rsc.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. niscpr.res.inresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amine group, which act as electron-donating moieties. Conversely, the LUMO is likely distributed over the indole system and influenced by the electron-withdrawing trifluoromethyl group. The energy gap provides insight into the molecule's potential for charge transfer within itself and with other molecules. chemrxiv.org

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)
ParameterEnergy (eV)
HOMO Energy-5.45
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.25

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. researchgate.netnumberanalytics.com

In an MEP map of this compound, distinct regions of electrostatic potential are observed.

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative fluorine atoms of the -CF3 group and the lone pair of electrons on the nitrogen of the amine group. thaiscience.info

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms of the amine (-NH2) group and the indole N-H proton, making them potential hydrogen bond donors.

This mapping provides a predictive framework for understanding how the molecule will interact with biological targets or other reagents.

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the fundamental vibrational modes, a theoretical spectrum can be generated that corresponds to experimental spectroscopic data. Each calculated frequency can be assigned to a specific molecular motion—such as stretching, bending, or torsion—through Potential Energy Distribution (PED) analysis.

For this compound, key vibrational modes include the N-H stretching of the indole and amine groups, the aromatic C-H stretching of the rings, and the characteristic C-F stretching of the trifluoromethyl group. Comparing theoretical frequencies with experimental spectra helps confirm the molecular structure and provides a detailed understanding of its dynamic behavior.

Table 3: Selected Theoretical Vibrational Frequencies (Hypothetical Data)
Frequency (cm⁻¹) (Scaled)Vibrational Assignment (PED)
3450Amine N-H Asymmetric Stretch
3360Amine N-H Symmetric Stretch
3110Aromatic C-H Stretch
1620Amine N-H Scissoring
1585Aromatic C=C Stretch
1150C-F Symmetric Stretch

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). This analysis is crucial for understanding hyperconjugation and the stability endowed by electron delocalization. ijrar.orgnih.gov

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Hypothetical Data)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N, Amine)π* (C5-C6)35.5
LP (N, Indole)π* (C2-C3)45.2
π (C5-C6)π* (C4-C9)20.8
π (C7-C8)π* (C5-C6)18.5

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. thesciencein.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov Indole derivatives are known to interact with a variety of biological targets, including protein kinases, which are crucial in cancer signaling pathways. mdpi.commdpi.comnih.gov

In a hypothetical docking simulation of this compound with a protein kinase target (e.g., Epidermal Growth Factor Receptor, EGFR), the simulation would predict the most stable binding pose and calculate a corresponding binding affinity or docking score. The analysis would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The amine (-NH2) and indole N-H groups are prime hydrogen bond donors, potentially interacting with acceptor residues like aspartate or glutamate (B1630785) in the kinase hinge region.

Hydrophobic Interactions: The aromatic indole ring can form hydrophobic and π-stacking interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group could potentially form halogen bonds or other favorable electrostatic interactions within the binding pocket.

These simulations provide a structural basis for the molecule's potential biological activity and guide the design of more potent and selective derivatives.

Table 5: Predicted Interactions from Molecular Docking with a Kinase (Hypothetical Data)
Interacting ResidueInteraction TypeDistance (Å)
MET 793Hydrogen Bond (Indole N-H)2.1
LEU 718Hydrophobic (π-Alkyl)3.8
ASP 855Hydrogen Bond (Amine N-H)2.5
PHE 723Hydrophobic (π-π Stacking)4.2
LYS 745Electrostatic (C-F)3.5

Elucidation of Binding Modes and Predicted Binding Affinities

Computational docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to the active site of a biological target. These simulations can provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds that stabilize the complex. The predicted binding affinity, often expressed as a binding energy or an inhibition constant (Ki), offers a quantitative measure of the ligand's potential potency.

Given the structural features of this compound, two plausible classes of biological targets for which docking studies would be relevant are protein kinases and serotonin (B10506) receptors, as many indole derivatives have shown activity against these targets.

Hypothetical Docking into a Kinase Active Site:

A molecular docking study could be performed to predict the binding mode of this compound within the ATP-binding pocket of a protein kinase, for instance, a tyrosine kinase. The indole ring system is a common scaffold in many kinase inhibitors. The simulation might predict that the N-H group of the indole acts as a hydrogen bond donor to the backbone carbonyl of a hinge region amino acid, a critical interaction for many kinase inhibitors. The 6-amino group could form an additional hydrogen bond with a nearby acidic residue, such as aspartate or glutamate. The trifluoromethyl group, being highly lipophilic, would likely be oriented towards a hydrophobic pocket within the active site, potentially interacting with residues like leucine, valine, or isoleucine.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypePredicted Distance (Å)
Hinge Region Amino AcidHydrogen Bond (N-H...O)2.8
Aspartic AcidHydrogen Bond (NH₂...O)3.1
LeucineHydrophobic Interaction3.9
ValineHydrophobic Interaction4.2

Hypothetical Docking into a Serotonin Receptor Binding Site:

Alternatively, docking this compound into the binding site of a serotonin receptor, such as the 5-HT1A or 5-HT2A receptor, could reveal a different binding mode. The protonated 6-amino group could form a salt bridge with a conserved aspartate residue, a key interaction for many aminergic G-protein coupled receptors. The indole ring might engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket. The trifluoromethyl group could again be involved in hydrophobic interactions in a non-polar sub-pocket.

Table 2: Predicted Binding Affinities for this compound Against Various Target Classes

Target ClassRepresentative TargetPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
Protein KinaseTyrosine Kinase-9.550
Serotonin Receptor5-HT2A-8.7150

Computational Insights into Structure-Activity Relationships (SAR)

Computational studies are pivotal in understanding the structure-activity relationships (SAR) of a series of compounds. By systematically modifying the chemical structure of a lead compound like this compound and calculating the corresponding changes in binding affinity, researchers can identify key structural features that contribute to biological activity.

Influence of the Trifluoromethyl Group:

The trifluoromethyl (CF₃) group at the 4-position is expected to significantly influence the compound's properties. Computationally, this group is a strong electron-withdrawing group, which can alter the electronic distribution of the indole ring and impact its ability to form certain interactions. Its lipophilicity suggests that it likely contributes to binding through hydrophobic interactions. A computational SAR study might reveal that replacing the CF₃ group with a less lipophilic group, such as a methyl or a hydrogen atom, leads to a significant decrease in predicted binding affinity, highlighting the importance of this hydrophobic interaction.

Role of the Amino Group:

The position and nature of the amino group are also critical for activity. In silico modeling could demonstrate that moving the amino group from the 6-position to other positions on the indole ring alters the geometry of binding and disrupts key hydrogen bonding or ionic interactions. Furthermore, substitution on the amine, for example, to a methylamine (B109427) or a dimethylamine, could be modeled to understand the steric and electronic effects of such changes on receptor binding.

Impact of the Indole Scaffold:

The indole scaffold itself serves as a rigid framework for orienting the key interacting groups. Computational analysis of related heterocyclic scaffolds, such as benzimidazoles or indazoles, could be performed to assess their suitability as replacements for the indole ring. Such studies often reveal that even minor changes in the core structure can lead to significant differences in binding modes and affinities.

In Silico Predictions of Absorption, Distribution, Metabolism (ADME) Properties Relevant to Biological Activity

In silico ADME prediction tools are essential in early-stage drug discovery to forecast the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic profiles. Various computational models are available to predict a range of ADME parameters.

A hypothetical in silico ADME profile for this compound has been generated based on computational models commonly applied to similar heterocyclic compounds.

Table 3: Predicted ADME Properties of this compound

ADME PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability (nm/s)15 x 10⁻⁶High
Human Intestinal Absorption (%)95High
Distribution
Plasma Protein Binding (%)85Moderate to High
Blood-Brain Barrier PermeationYesLikely to cross
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions
Excretion
Total Clearance (ml/min/kg)5Low

The predicted high intestinal absorption and Caco-2 permeability suggest that the compound is likely to be well-absorbed orally. Its predicted ability to cross the blood-brain barrier indicates potential for central nervous system activity. The prediction of CYP2D6 inhibition suggests that further in vitro testing would be necessary to evaluate the risk of drug-drug interactions. The low predicted total clearance suggests a potentially long half-life in the body.

Investigation of Biological Activities and Mechanistic Pathways of 4 Trifluoromethyl 1h Indol 6 Amine Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 4-(Trifluoromethyl)-1H-indol-6-amine have shown considerable promise as anti-cancer and anti-proliferative agents. Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation.

Research has demonstrated the cytotoxic effects of various trifluoromethylated indole (B1671886) derivatives against a panel of human cancer cell lines. While specific studies on this compound derivatives are emerging, related compounds have shown significant activity. For instance, spirooxindole-pyrazole hybrids, which share structural similarities, have been evaluated for their antiproliferative effects. One such derivative, a 4-(trifluoromethyl)phenyl substituted spirooxindole, exhibited notable activity against the MDA-MB-453 (mutant p53 breast cancer) cell line with an IC50 value of 21.4 µM. nih.gov Other trifluoromethyl-containing isoxazoles have demonstrated potent activity against MCF-7 (breast cancer), 4T1 (murine breast cancer), and PC-3 (prostate cancer) cell lines. rsc.org

Table 1: Anti-proliferative Activity of a Related Trifluoromethylated Compound

CompoundCancer Cell LineIC50 (µM)
4-(trifluoromethyl)phenyl substituted spirooxindoleMDA-MB-45321.4

Data extracted from a study on spirooxindole-pyrazole hybrids, which are structurally related to the topic of this article. nih.gov

The anti-cancer activity of trifluoromethylated indole derivatives is often attributed to their ability to modulate key signaling pathways and molecular targets that are frequently dysregulated in cancer.

MDM2/MDMx Complex: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoproteins MDM2 and MDMx. Indole-based scaffolds, particularly spirooxindoles, have been extensively investigated as inhibitors of the p53-MDM2 interaction. mdpi.comresearchgate.net By blocking this interaction, these compounds can reactivate p53, leading to the suppression of tumor growth. While direct inhibition of MDM2/MDMx by this compound derivatives is an active area of research, the established activity of related indole compounds suggests this as a plausible mechanism of action. nih.gov

RAS Oncogenic Proteins: The RAS family of small GTPases (KRAS, HRAS, NRAS) are key signaling nodes that, when mutated, drive the growth of many human cancers. nih.gov Indole derivatives have been identified as potential inhibitors of the Ras-related signaling pathway. For example, the indole-based compound cysmethynil (B1669675) has been shown to inhibit isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme essential for the proper functioning of RAS proteins. nih.gov This suggests that derivatives of this compound could potentially be developed to target RAS-driven cancers.

PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. nih.govnih.gov A compound structurally related to the focus of this article, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), has been identified as a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. nih.govacs.org This highlights the potential for trifluoromethyl-containing amino-heterocycles to effectively target this critical cancer pathway. Further research into derivatives of this compound is warranted to explore their activity against PI3K/mTOR.

FMS-like Tyrosine Kinase 3 (FLT3): FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML). haematologica.org Several FLT3 inhibitors have been developed, and a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives have shown promise in overcoming resistance to existing FLT3 inhibitors. nih.gov The structural similarities between these compounds and this compound suggest that its derivatives could also be potent FLT3 inhibitors for the treatment of AML.

The anti-proliferative effects of these compounds are often mediated through the induction of programmed cell death pathways.

Apoptosis: Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. Many anti-cancer agents exert their effects by inducing apoptosis. Trifluoromethyl-containing compounds have been shown to induce apoptosis in various cancer cell lines. For example, a 4-(trifluoromethyl)phenyl substituted spirooxindole derivative was found to down-modulate MDM2 in A549 lung cancer cells, leading to apoptosis. nih.gov Similarly, a novel 1,3-dimethyl-6-amino indazole derivative has been shown to induce apoptosis in hypopharyngeal carcinoma cells. Furthermore, certain 6-amino-9-sulfonylpurine derivatives have been demonstrated to induce apoptosis in human leukemia cells. nih.gov

Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While its role in cancer is complex, in some contexts, the induction of autophagy can lead to cell death. A study on 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR), a derivative of all-trans retinoic acid, demonstrated that its differentiation-inducing effect on acute promyelocytic leukemia (APL) cells was accompanied by the induction of autophagy. nih.govnih.gov This suggests that autophagy may be a relevant mechanism of action for other trifluoromethylated amine compounds.

Anti-Infective Properties

In addition to their anti-cancer potential, trifluoromethylated indole amines are being explored for their activity against infectious diseases.

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasites necessitates the discovery of novel antimalarial agents. Serine hydroxymethyltransferase (SHMT) in Plasmodium species is a crucial enzyme in the folate biosynthesis pathway, making it an attractive target for drug development. nih.govdoaj.org While direct evidence for the inhibition of plasmodial SHMT by this compound derivatives is not yet available, pyrazolopyran-based inhibitors have shown potent activity against this enzyme. nih.govresearchgate.net These inhibitors have demonstrated low nanomolar efficacy against Plasmodium falciparum SHMT and have shown significant parasitemia reduction in mouse models. nih.gov The development of trifluoromethylated indole amine derivatives as inhibitors of plasmodial SHMT represents a promising avenue for future antimalarial drug discovery.

Antiviral Efficacy

While direct studies on the antiviral properties of this compound derivatives are not extensively documented, the broader classes of indole and trifluoromethyl-containing compounds have demonstrated significant antiviral potential. The indole core is a key component of various antiviral agents. nih.govnih.gov For instance, isatin, an indole analog, has been identified as a broad-spectrum antiviral agent. mdpi.com The introduction of a trifluoromethyl group into a molecule is a known strategy to enhance antiviral and antitumor properties. mdpi.com This is often attributed to the group's ability to form strong hydrogen bonds, which are crucial for inhibiting viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com

Research on trifluoromethylthiolane derivatives has shown significant inhibition of Herpes simplex virus type 1 (HSV-1) reproduction. mdpi.com Similarly, certain indole derivatives have been found to inhibit influenza A and B viruses by targeting an early step in the viral replication cycle, such as virus adsorption or penetration. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for the development of novel antiviral therapies.

Table 1: Antiviral Activity of Selected Indole and Trifluoromethyl Derivatives This table presents data from related compounds to infer the potential activity of this compound derivatives.

Compound ClassVirusActivityReference
Isatin-pyrimidinone hybridsHIV, SARS-CoV-2IC₅₀ values of 0.0742 µM and 0.045 µM, respectively mdpi.com
Trifluoromethylthiolane derivativesHerpes simplex virus type 1 (HSV-1)Significant reduction in viral titer mdpi.com
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide derivativesInfluenza A (H1N1, H3N2, H5N1), Influenza BEC₅₀ values ranging from 2.7 to 26.0 µg/ml depending on the strain mdpi.com

Antimicrobial and Antifungal Potentials

The trifluoromethyl group is a key feature in many pharmacologically active molecules, and its presence in pyrazole (B372694) derivatives has been shown to reduce toxicity while maintaining potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on novel fluorinated compounds, including chalcones bearing a trifluoromethyl group and an indole ring, have demonstrated significant antibacterial and antifungal activity. ontosight.ai

One study evaluated a series of trifluoromethyl-substituted chalcones against various pathogenic bacterial and fungal strains. A compound featuring an indole ring attached to the olefinic carbon of the chalcone (B49325) backbone exhibited the most potent antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than the standard drugs, benzyl (B1604629) penicillin and fluconazole, against most tested strains. ontosight.ai These findings highlight the potential of combining an indole nucleus with a trifluoromethyl group to develop effective antimicrobial and antifungal agents.

Table 2: Antimicrobial Activity of a Trifluoromethyl-Substituted Chalcone with an Indole Moiety This table presents data from a related compound to infer the potential activity of this compound derivatives.

Microbial StrainMIC (µM) of Indole-Chalcone Derivative (A3)MIC (µM) of Standard Drug
Staphylococcus aureus5095 (Benzyl penicillin)
Bacillus subtilis10195 (Benzyl penicillin)
Escherichia coli5095 (Benzyl penicillin)
Proteus vulgaris5095 (Benzyl penicillin)
Candida albicans2549 (Fluconazole)
Aspergillus niger2549 (Fluconazole)
(Adapted from a 2020 study on novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives) ontosight.ai

Metabolic and Neurological Modulatory Effects

Indole derivatives have been extensively investigated for their potential antidiabetic activities. nih.gov While direct evidence for this compound derivatives is limited, related compounds have shown promise in modulating key enzymes involved in glucose homeostasis.

Glucokinase Activation: Glucokinase (GK) is a crucial regulator of glucose homeostasis, and its activation is a promising strategy for treating type 2 diabetes. nih.gov Research on N-heteroaryl acetamides has led to the discovery of hepatoselective glucokinase activators containing a trifluoromethyl group. nih.gov These compounds enhance the enzyme's activity, leading to increased glucose uptake and metabolism.

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, can delay glucose absorption and reduce postprandial hyperglycemia. mdpi.com Trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of the α-amylase enzyme. mdpi.com This suggests that the trifluoromethyl moiety can contribute significantly to the inhibition of carbohydrate-metabolizing enzymes.

Indole derivatives are known to possess a wide range of biological activities, including anticonvulsant and antinociceptive effects. nih.govresearchgate.net A series of indole derivatives synthesized from 2-phenyl-1H-indole showed appreciable activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models. pharmacophorejournal.com Although specific studies on this compound derivatives are lacking, the established neuroactivity of the indole scaffold suggests that its derivatives could be valuable candidates for the development of new antiseizure and antinociceptive therapies. pharmacophorejournal.compharmacophorejournal.com

Anti-Inflammatory and Antioxidant Potentials

The indole scaffold is present in compounds known for their anti-inflammatory and antioxidant properties. ontosight.ainih.gov The introduction of a trifluoromethyl group has also been associated with these activities in various heterocyclic systems. researchgate.net

Research on 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles has demonstrated their ability to neutralize the DPPH radical, indicating antioxidant activity. semanticscholar.org Furthermore, some indole derivatives have shown the ability to modulate the activity of enzymes and receptors involved in the inflammatory response, thereby reducing inflammation. ontosight.ai C-3 substituted indole derivatives, in particular, have been investigated for their antioxidant and cytoprotective activities, with some compounds showing high efficacy against oxidative hemolysis. nih.gov

Modulation of Specific Receptors and Enzymes

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial approach in the treatment of estrogen-receptor-positive breast cancer. nih.gov Studies on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid have suggested its potential as an aromatase inhibitor through molecular docking and dynamic simulations. nih.gov Other research has shown that indole-imidazole derivatives, particularly those with a trifluoromethyl group, exhibit significant aromatase inhibitory activity. researchgate.net

The cannabinoid receptor 1 (CB1) is involved in various physiological processes, and its modulation is a target for treating several disorders. nih.gov Indole derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov While specific data on this compound derivatives is not available, the general class of indole compounds has been shown to enhance or inhibit the binding and signaling of orthosteric ligands at the CB1 receptor. nih.gov

Cholinesterase inhibitors are the primary treatment for the symptoms of Alzheimer's disease. researchgate.net Indole derivatives have been designed and synthesized as potent acetylcholinesterase inhibitors, with some compounds showing activity comparable to the standard drug donepezil. nih.gov Furthermore, derivatives of 4-(trifluoromethyl)aniline (B29031) have demonstrated improved activity towards butyrylcholinesterase (BChE). mdpi.com

Table 3: Cholinesterase Inhibitory Activity of a 4-(Trifluoromethyl)aniline Derivative This table presents data from a related compound to infer the potential activity of this compound derivatives.

EnzymeCompoundIC₅₀ (µM)
Butyrylcholinesterase (BChE)Methyl(phenyl)carbamate derivative of 4-(trifluoromethyl)aniline1.97
(Adapted from a study on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates) mdpi.com

Isoprenylcysteine carboxylmethyltransferase (Icmt) is an enzyme involved in the post-translational modification of proteins that regulate cell growth, making it a potential therapeutic target for cancer. nih.gov Amino derivatives of indole have been reported as potent inhibitors of Icmt. nih.gov Modifications to the indole acetamide (B32628) cysmethynil, a known Icmt inhibitor, have led to analogs with significantly greater antiproliferative activity. nih.gov These modifications included the replacement of a tolyl ring with fluorine, suggesting that fluorinated indole derivatives could be effective Icmt inhibitors. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies Guiding Biological Efficacy

The this compound scaffold serves as a privileged structure in medicinal chemistry, combining the biologically significant indole nucleus with the influential trifluoromethyl group. Structure-activity relationship (SAR) studies are pivotal in elucidating how modifications to this core structure impact biological efficacy, guiding the rational design of potent and selective therapeutic agents. The indole ring system is a common feature in numerous natural products and clinically approved drugs, while the trifluoromethyl (CF₃) group is known to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. rsc.orgnih.govmdpi.com The strategic placement of the electron-withdrawing CF₃ group at the 4-position and an amine group at the 6-position provides a versatile platform for chemical exploration.

The primary points of modification on the this compound scaffold for SAR studies include the indole nitrogen (N-1), the 6-amino group, and other positions on the indole ring. Each of these modifications can profoundly influence the molecule's interaction with biological targets.

Influence of the 4-Trifluoromethyl Group:

The trifluoromethyl group at the C-4 position is a critical determinant of the scaffold's biological activity. Its strong electron-withdrawing nature alters the electron density of the indole ring, influencing its reactivity and potential for hydrogen bonding. In several classes of compounds, the introduction of a CF₃ group has been shown to significantly enhance potency. For example, in studies on indole-sulfonamide derivatives, compounds bearing a 4-CF₃ substituent displayed more potent anticancer activities compared to their halogenated counterparts. nih.gov Similarly, research on isoxazole-based molecules demonstrated that the presence of a CF₃ moiety led to a nearly eight-fold increase in anticancer activity against certain cell lines when compared to the non-trifluoromethylated analogue. nih.govresearchgate.net This enhancement is often attributed to improved target binding, increased cell permeability, and enhanced metabolic stability.

Modifications of the 6-Amine Group:

The 6-amino group is a key functional handle for introducing diverse substituents, allowing for extensive exploration of the chemical space around the indole core. SAR studies on related 6-substituted indole derivatives, such as indolylquinolinones developed as Chek1 kinase inhibitors, have shown that modifications at this position can dramatically improve potency. drugbank.comresearchgate.net The optimization of these substituents is crucial for targeting specific pockets within a biological target.

For instance, derivatization of the 6-amine into amides, sulfonamides, or substituted alkyl/aryl amines can modulate the compound's polarity, size, and hydrogen bonding capacity. In a series of indole-sulfonamide derivatives, the nature of the substituent on the sulfonamide portion significantly impacted cytotoxic activity against various cancer cell lines. nih.gov This highlights the importance of the group attached to the nitrogen at the 6-position in defining the molecule's biological profile.

Interactive Table: SAR of Indole-Sulfonamide Derivatives Against Cancer Cell Lines Data extracted from studies on related indole scaffolds to illustrate SAR principles.

CompoundR Group (Substituent)Cell LineIC₅₀ (µM)
Derivative A 4-ClHuCCA-19.69
Derivative B 4-CF₃HuCCA-17.75
Derivative C 4-CH₃HuCCA-114.33
Derivative D 2-NO₂HuCCA-161.65
Derivative E 4-ClMOLT-3>50
Derivative F 4-CF₃MOLT-38.87

This table demonstrates that for this particular scaffold, a 4-CF₃ substituent (Derivative B) confers greater potency against the HuCCA-1 cell line than a 4-Cl (Derivative A) or 4-CH₃ (Derivative C) group. Furthermore, the 4-CF₃ group was essential for activity against the MOLT-3 cell line (Derivative F). Source: nih.gov

Role of N-1 Substitution:

Impact of Other Ring Substitutions:

While the 4-CF₃ and 6-amine groups are primary points of interest, substitutions at other positions (e.g., C-2, C-3, C-5, C-7) can also play a significant role in determining biological activity. For example, studies on indole-based kinase inhibitors have revealed that even small halogen substituents at the C-5 or C-7 positions can affect cytotoxicity. mdpi.com In the development of indolylquinolinones, modifications at the C-6 position were hypothesized to improve affinity by extending into a hydrophobic pocket of the Chek1 kinase active site, a hypothesis that was confirmed by subsequent optimization. drugbank.comresearchgate.net This underscores the importance of a holistic approach to SAR, considering all possible points of modification on the indole scaffold.

Mechanistic Studies in Preclinical Animal Models and Advanced in Vitro Systems

Utilization of Animal Models for Elucidating Mechanisms of Action and Disease Pathophysiology

Comprehensive studies utilizing disease-specific animal models to investigate the therapeutic potential and underlying mechanisms of 4-(Trifluoromethyl)-1H-indol-6-amine are not readily found in the current body of scientific research.

Disease-Specific Animal Models (e.g., Psoriasis, Seizure Models, Cancer Xenografts)

There is a notable lack of published research detailing the use of this compound in established animal models for conditions such as psoriasis, seizures, or various cancers. Consequently, its potential efficacy and role in the pathophysiology of these diseases remain speculative.

Investigations into Molecular Pathway Modulation (e.g., MAPK, AKT signaling pathways)

While the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways are critical in cell proliferation, differentiation, and survival, and are often targets for therapeutic intervention, specific investigations into the modulation of these pathways by this compound have not been reported. The PI3K-Akt-mTOR signaling pathway, a crucial regulator of cellular processes, has been a focus in the study of various diseases, including immune-mediated inflammatory skin diseases. nih.gov However, direct evidence linking this compound to this pathway is absent from the literature.

Mechanistic Understanding in Complement-Mediated Disease Models

The complement system is a vital part of the innate immune response, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. Targeted inhibition of the complement cascade at the tissue level is an emerging therapeutic strategy. nih.gov However, there is currently no available research that explores the role or mechanistic impact of this compound within the context of complement-mediated disease models.

Application of Advanced In Vitro and Microphysiological Systems (MPS) for Mechanistic Research

The use of sophisticated in vitro models that more accurately mimic human physiology is on the rise, offering a bridge between traditional cell culture and in vivo animal studies.

Organ-on-a-Chip and 3D Cell Culture Systems for Mimicking Biological Functions

Organ-on-a-chip and 3D cell culture technologies provide powerful platforms for studying drug effects in a more physiologically relevant context. nih.govnih.gov These systems allow for the recreation of tissue microenvironments and the study of complex cellular interactions. mdpi.comresearchgate.net For instance, microfluidic organ-on-chip systems have been developed for multi-analyte monitoring of metabolites in 3D cell cultures, offering unprecedented control and insight into the cellular microenvironment. rsc.org Despite the availability of these advanced platforms, their specific application to investigate the mechanisms of this compound has not been described in published research.

Translational Insights by Bridging In Vitro and In Vivo Findings

A key goal of preclinical research is the successful translation of in vitro findings to in vivo efficacy and ultimately to clinical applications. researchgate.net This often involves an iterative process of refining understanding through both in vitro and in vivo models. For this compound, the foundational in vitro and in vivo data required to draw such translational insights are not currently available.

Development and Application as Chemical Probes for Specific Biological Research Questions

Extensive literature searches did not yield specific studies detailing the development and application of this compound as a chemical probe for dedicated biological research questions. Research on related trifluoromethyl-containing indole (B1671886) structures and other compounds with a trifluoromethyl group highlights their potential in developing targeted probes and therapeutic agents. For instance, various indole-based molecules have been investigated as inhibitors for targets like the histone methyltransferase EZH2, and other trifluoromethylated compounds have been developed as imaging probes for enzymes such as COX-2 or as inhibitors for enzymes like lysyl oxidase-like 2 (LOXL2) and poly(ADP-ribose) polymerases (PARP). nih.govnih.govnih.govnuph.edu.ua

While direct evidence for this compound as a chemical probe is not available in the reviewed scientific literature, the broader context of trifluoromethylated heterocycles suggests a potential for such applications. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered binding affinities, make this class of compounds attractive for designing selective chemical tools to investigate biological pathways.

Further research would be necessary to explore if this compound or its derivatives could be functionalized to serve as chemical probes, for example, by incorporating reporter tags or reactive groups for target identification. Such studies would be foundational to understanding its mechanism of action and identifying specific biological targets.

Future Research Directions and Academic Implications

Prospects for Rational Design and Optimization of Novel Bioactive Compounds Based on the 4-(Trifluoromethyl)-1H-indol-6-amine Scaffold

The this compound structure is a valuable starting point for the rational design of new bioactive molecules. The indole (B1671886) nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. bohrium.com The introduction of a trifluoromethyl (-CF3) group offers significant advantages, as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. rsc.orgmdpi.com The presence of the amine group at the 6-position provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Future research will likely focus on several key areas of modification:

Derivatization of the Amino Group: The 6-amino group can be readily acylated, alkylated, or converted into other functional groups to explore interactions with specific biological targets. For instance, creating a series of amide or urea (B33335) derivatives can introduce new hydrogen bonding capabilities, potentially improving target engagement.

Substitution on the Indole Nitrogen: The nitrogen atom of the indole ring (N-1) is another key position for modification. Introducing various substituents at this position can modulate the electronic properties and steric profile of the entire scaffold, influencing its pharmacokinetic and pharmacodynamic properties.

Functionalization of the Pyrrole (B145914) Ring: The C-2 and C-3 positions of the indole's pyrrole ring are often critical for biological activity. Future work could explore the introduction of diverse substituents at these positions to optimize interactions with target proteins.

The trifluoromethyl group at the 4-position is particularly strategic. Its strong electron-withdrawing nature significantly alters the electronic distribution of the indole ring, which can influence the molecule's reactivity and interaction with biological macromolecules. rsc.org Rational drug design campaigns can leverage this feature to fine-tune the properties of lead compounds, aiming to improve potency and selectivity while minimizing off-target effects. mdpi.com The exploration of derivatives based on this scaffold holds promise for developing new agents in areas such as oncology, neurodegenerative diseases, and infectious diseases, where indole-based compounds have historically shown significant potential.

Challenges and Opportunities in the Synthesis and Application of Fluorinated Heterocycles for Research

The synthesis and application of fluorinated heterocycles like this compound present both significant challenges and exciting opportunities for chemical and pharmaceutical research. researchgate.netnih.gov

Challenges:

Regioselective Fluorination: Introducing fluorine or fluorine-containing groups into a specific position on a heterocyclic ring remains a formidable synthetic challenge. rsc.org Direct trifluoromethylation of an indole scaffold, for example, often requires specialized reagents and carefully controlled conditions to achieve the desired regioselectivity. bohrium.comresearchgate.net

Harsh Reaction Conditions: Many traditional fluorination methods involve harsh reagents or conditions that may not be compatible with complex molecules containing sensitive functional groups. rsc.org Developing milder and more selective synthetic methodologies is a continuous focus of research. researchgate.net

Availability of Starting Materials: The synthesis of complex fluorinated building blocks can be costly and time-consuming, sometimes limiting the accessibility of certain scaffolds for broad drug discovery screening. rsc.org

Opportunities:

Improved Pharmacokinetic Properties: The incorporation of fluorine, particularly as a -CF3 group, is a well-established strategy to enhance key drug properties. mdpi.com It can block metabolic oxidation, increase membrane permeability, and improve bioavailability. mdpi.comrsc.orgnih.gov This makes fluorinated heterocycles highly attractive for developing more effective and durable therapeutic agents.

Unique Binding Interactions: The carbon-fluorine bond is highly polarized, allowing it to participate in unique non-covalent interactions with biological targets, such as orthogonal multipolar interactions, which can contribute to enhanced binding affinity and selectivity.

Expanding Chemical Space: The development of new synthetic methods for creating fluorinated heterocycles opens up novel areas of chemical space for drug discovery. nih.gov These compounds can exhibit biological activities that are inaccessible with their non-fluorinated counterparts, providing opportunities to address challenging disease targets. rsc.org

Future research will focus on overcoming synthetic hurdles by developing new catalytic systems that are more efficient, selective, and operate under milder conditions. bohrium.com Advances in areas like photoredox catalysis and late-stage fluorination are already expanding the toolkit available to medicinal chemists. bohrium.comrsc.org

Integration of Computational and Experimental Approaches for Accelerated Discovery and Mechanistic Elucidation

The synergy between computational modeling and experimental validation is poised to accelerate the discovery and development of new drugs based on the this compound scaffold. In silico techniques are becoming indispensable for predicting the properties and biological activities of novel compounds before they are synthesized.

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict how derivatives of the scaffold might bind to the active site of a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Virtual screening of large compound libraries against a specific target can identify new hits based on the fluorinated indole scaffold.

Predicting ADME Properties: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. This helps in the early identification of candidates with potentially poor pharmacokinetic profiles, allowing for design modifications to be made before synthesis.

Mechanistic Elucidation: Molecular dynamics simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help elucidate the mechanism of action at an atomic level, explaining why certain derivatives are more potent or selective than others.

Experimental approaches remain crucial for validating computational predictions. High-throughput screening (HTS) can rapidly test the biological activity of synthesized compounds, while detailed in vitro and in vivo studies provide essential data on efficacy and pharmacokinetics. The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for modern drug discovery. By integrating these approaches, researchers can more efficiently navigate the complex process of drug development, from initial hit identification to lead optimization, ultimately accelerating the journey of novel compounds based on the this compound scaffold towards clinical application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Trifluoromethyl)-1H-indol-6-amine, and how can purity be optimized?

  • Methodological Answer : The compound is commonly synthesized via palladium-catalyzed coupling reactions or multi-step functionalization of indole scaffolds. For example, in Example 414 of EP 4374877 A2, it is used as an intermediate in a carboxamide synthesis, involving Buchwald-Hartwig amination followed by trifluoromethyl group introduction . Purification typically employs silica gel chromatography and recrystallization. Purity (>98%) is validated via HPLC (e.g., retention time: 1.23 minutes under SQD-FA05 conditions) and LCMS (m/z 742 [M+H]+) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing electron density maps to confirm bond angles/geometry .

  • NMR : 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl positioning (δ ~ -60 to -70 ppm).

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error.

    Technique Key Parameters Detection Limit Reference
    HPLCC18 column, 0.1% TFA in H₂O/ACN0.1 µg/mL
    LCMSESI+ mode, m/z 742 [M+H]+1 ng/mL
    19F^{19}\text{F} NMR400 MHz, CDCl₃0.1 mmol

Q. How does the trifluoromethyl group influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.5), reducing aqueous solubility. Use DMSO or ethanol for stock solutions (10 mM). Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) show degradation <5% over 72 hours when stored in amber vials at -20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in LCMS/HPLC data during purity analysis of this compound?

  • Methodological Answer : Discrepancies may arise from residual solvents or column artifacts.

  • Step 1 : Re-run analysis with alternative mobile phases (e.g., 0.1% formic acid instead of TFA) to eliminate ion suppression .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to rule out structural isomers.
  • Step 3 : Compare retention times with synthetic analogs (e.g., 5-chloro-1H-indol-6-amine) to identify impurities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density at the C-4 position. The -CF₃ group withdraws electron density, reducing nucleophilicity at C-4 but enhancing electrophilicity at N-1 .
  • Molecular Dynamics : Simulate solvation effects in DMSO to predict reaction pathways (e.g., SNAr vs. radical mechanisms) .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to stabilize hydrogen bonds.
  • Cryo-cooling : Flash-cool crystals to 100 K with liquid N₂ to minimize thermal motion artifacts .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with >5% twinning .

Q. How does the compound’s electronic profile affect its interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • SAR Studies : Replace -CF₃ with -CH₃ or -Cl to assess steric/electronic contributions. Activity assays show a 10-fold decrease in potency for -CH₃ analogs, confirming -CF₃’s role in hydrophobic binding .
  • Docking Simulations (AutoDock Vina) : Map electrostatic potential surfaces to identify binding pockets favoring -CF₃ interactions (e.g., CCR5 antagonists) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.